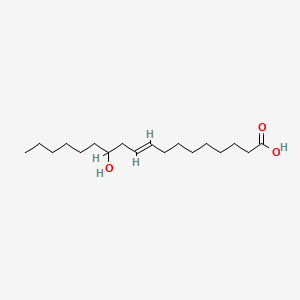

12-Hydroxy-9(E)-octadecenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-12-hydroxyoctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHHMMIMDMUBKC-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C/C=C/CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Liquid | |

| Record name | Fatty acids, castor-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61789-44-4, 7431-95-0 | |

| Record name | Fatty acids, castor-oil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179694 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fatty acids, castor-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, castor-oil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of 12-Hydroxy-9(E)-octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxy-9(E)-octadecenoic acid, more commonly known as ricinoleic acid, is a hydroxylated unsaturated fatty acid of significant interest in various industrial and pharmaceutical applications. Its unique chemical structure, featuring a hydroxyl group on the twelfth carbon and a double bond at the ninth carbon, imparts properties that make it a valuable precursor for the synthesis of a wide range of chemicals, including lubricants, plasticizers, and surfactants. In the pharmaceutical and biomedical fields, ricinoleic acid and its derivatives have been explored for their anti-inflammatory, analgesic, and antimicrobial activities. This technical guide provides a comprehensive overview of the natural sources of ricinoleic acid, quantitative data on its abundance, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathway.

Primary Natural Sources

The principal and most commercially significant natural source of this compound is castor oil, which is extracted from the seeds of the castor bean plant, Ricinus communis.[1][2] Ricinoleic acid is the major fatty acid component of castor oil, typically constituting about 90% of its total fatty acid content.[1][3]

Other minor natural sources of ricinoleic acid have been reported, including:

-

Ergot (Claviceps purpurea): This fungus, which grows on rye and other cereals, is known to produce ricinoleic acid.[3]

-

Other Vegetable Oils: Trace amounts of ricinoleic acid have been identified in other plant-derived oils, such as cottonseed oil and soybean oil.

Due to its high concentration and established extraction and processing infrastructure, Ricinus communis remains the only commercially viable source of ricinoleic acid.

Quantitative Data on Ricinoleic Acid Content

The fatty acid composition of castor oil can vary slightly depending on the geographical origin and the specific cultivar of Ricinus communis. Below is a summary of the typical fatty acid profile of castor oil, with a focus on the ricinoleic acid content.

| Fatty Acid | Chemical Formula | Percentage Composition (%) |

| Ricinoleic Acid | C18:1-OH | 85 - 95 |

| Linoleic Acid | C18:2 | 1 - 5 |

| Oleic Acid | C18:1 | 1 - 6 |

| Stearic Acid | C18:0 | 0.5 - 1 |

| Palmitic Acid | C16:0 | 0.5 - 1 |

| Dihydroxystearic Acid | C18:0(OH)2 | 0.3 - 0.5 |

| α-Linolenic Acid | C18:3 | 0.2 - 0.5 |

| Arachidic Acid | C20:0 | 0.2 - 0.3 |

Data compiled from multiple sources, reflecting typical ranges.

Experimental Protocols

The extraction, identification, and quantification of this compound from its natural sources, primarily castor oil, involve a multi-step process.

Oil Extraction from Castor Seeds

A standard laboratory method for extracting oil from castor seeds is Soxhlet extraction, which ensures a high yield of crude oil.

Methodology:

-

Sample Preparation: Dry the castor seeds in an oven at 60°C for 24 hours to reduce moisture content. Grind the dried seeds into a fine powder using a laboratory mill.

-

Soxhlet Extraction:

-

Accurately weigh approximately 20 g of the ground castor seed powder and place it in a cellulose (B213188) thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent, typically n-hexane (250 mL).

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.

-

Allow the extraction to proceed for 6-8 hours, with the solvent continuously cycling through the sample.

-

-

Solvent Removal: After extraction, remove the solvent from the oil using a rotary evaporator under reduced pressure at 40°C.

-

Oil Yield Calculation: Weigh the resulting crude castor oil and calculate the percentage yield based on the initial weight of the seed powder.

Hydrolysis/Transesterification and Derivatization

To analyze the fatty acid composition, the triglycerides in the extracted castor oil must be broken down into their constituent fatty acids, which are then derivatized to more volatile forms for gas chromatography. The most common method is transesterification to form fatty acid methyl esters (FAMEs).

Methodology:

-

Saponification and Methylation (Acid-Catalyzed):

-

Weigh approximately 100 mg of the extracted castor oil into a screw-capped test tube.

-

Add 2 mL of a 0.5 M methanolic sodium hydroxide (B78521) solution.

-

Heat the mixture in a water bath at 80°C for 10 minutes, with occasional vortexing, to saponify the triglycerides.

-

Cool the tube to room temperature and add 2 mL of a 14% boron trifluoride (BF3) in methanol (B129727) solution.

-

Flush the tube with nitrogen, cap it tightly, and heat at 80°C for 30 minutes to methylate the fatty acids.

-

Cool the tube to room temperature.

-

-

Extraction of FAMEs:

-

Add 2 mL of n-hexane and 2 mL of saturated sodium chloride solution to the tube.

-

Vortex the mixture thoroughly and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.

-

The FAMEs are now ready for GC-MS analysis.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating, identifying, and quantifying the individual fatty acid methyl esters.

Methodology:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

-

Chromatographic Conditions:

-

Column: A polar capillary column, such as a DB-WAX or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating FAMEs.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 10°C/min.

-

Ramp to 240°C at a rate of 5°C/min, hold for 10 minutes.

-

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 240°C.

-

-

Identification and Quantification:

-

Fatty acid methyl esters are identified by comparing their retention times with those of known standards and by matching their mass spectra with libraries (e.g., NIST).

-

Quantification is performed by calculating the peak area of each FAME and expressing it as a percentage of the total peak area of all identified fatty acids. For more accurate quantification, an internal standard (e.g., methyl heptadecanoate) can be used.

-

Biosynthesis of this compound

The biosynthesis of ricinoleic acid in Ricinus communis is a well-characterized pathway that occurs in the endoplasmic reticulum of developing seeds. The key enzymatic step is the hydroxylation of oleic acid.

Signaling Pathway

The formation of ricinoleic acid begins with oleic acid that is esterified to phosphatidylcholine (PC). The enzyme responsible for the hydroxylation is an oleate (B1233923) Δ12-hydroxylase, which is a fatty acid hydroxylase. This enzyme is a homolog of the FAD2 oleate desaturase. The reaction requires molecular oxygen and an electron donor, which has been identified as cytochrome b5.

The following Graphviz diagram illustrates the simplified biosynthetic pathway of ricinoleic acid.

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Studying Biosynthesis

The following diagram outlines a typical experimental workflow for investigating the biosynthesis of ricinoleic acid in vitro.

Caption: Experimental workflow for in vitro ricinoleic acid biosynthesis studies.

Conclusion

This compound is a valuable fatty acid with a highly concentrated natural source in the seeds of Ricinus communis. The well-established methods for its extraction and quantification, coupled with a growing understanding of its biosynthesis, provide a solid foundation for further research and development. This guide has provided an in-depth overview of these aspects to support the work of researchers, scientists, and professionals in the field of drug development and industrial applications of this unique hydroxy fatty acid.

References

A Comprehensive Technical Guide to 12-Hydroxy-9(E)-octadecenoic Acid: Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid, is the trans-isomer of the more common ricinoleic acid. While its cis-isomer has been extensively studied due to its abundance in castor oil, this compound is emerging as a molecule of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on the discovery, isolation, and potential signaling pathways of this hydroxy fatty acid. Detailed experimental protocols for its synthesis and proposed methods for its isolation from natural sources are presented. Furthermore, based on the activities of structurally related compounds, this guide explores its potential role as a signaling molecule, particularly in the context of peroxisome proliferator-activated receptor (PPAR) activation.

Introduction

Hydroxy fatty acids (HFAs) are a class of oxidized lipids that play crucial roles in various physiological and pathological processes. This compound is an 18-carbon unsaturated HFA with a hydroxyl group at the 12th carbon and a trans double bond at the 9th position. Its structural isomer, ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid), is the primary constituent of castor oil and has a long history of industrial and medicinal use. The trans-isomer, ricinelaidic acid, is less abundant in nature but can be synthesized from ricinoleic acid. Recent research into the biological activities of various HFA isomers has spurred interest in the unique properties of this compound.

Discovery and Natural Occurrence

The discovery of ricinoleic acid dates back to 1888 by Friedrich Krafft through the saponification of castor oil.[1] While ricinoleic acid is abundant in the seeds of the castor plant (Ricinus communis) and the sclerotium of ergot (Claviceps purpurea), the natural occurrence of its trans-isomer, this compound, is less well-documented.[1] However, it has been reported to be present in Ricinus communis.[2] The biosynthesis of ricinoleic acid in castor beans is catalyzed by the enzyme oleoyl-12-hydroxylase, which acts on oleic acid. It is plausible that this compound may be formed through isomerization of ricinoleic acid or via a yet-to-be-identified biosynthetic pathway.

Experimental Protocols

Synthesis of this compound from Ricinoleic Acid

A reliable method for the synthesis of ricinelaidic acid involves the photochemical isomerization of ricinoleic acid. The following protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Ricinoleic acid

-

Diphenyl disulfide

Procedure:

-

Dissolve ricinoleic acid (0.106 mol) and diphenyl disulfide (2 mol %) in 1000 mL of hexane in a photochemical reactor.

-

Irradiate the solution for 3 hours using a 250-W medium-pressure mercury lamp.

-

After irradiation, remove the hexane under reduced pressure.

-

Recrystallize the semisolid residue from 185 mL of hexane to yield crude ricinelaidic acid.

Quantitative Data:

| Parameter | Value |

|---|---|

| Starting Material | Ricinoleic Acid |

| Product | Ricinelaidic Acid |

| Yield (crude) | 11.3 g |

| Melting Point (crude) | 39–43°C |

Proposed Protocol for Isolation from Natural Sources (e.g., Ricinus communis)

Materials:

-

Ricinus communis seed oil (castor oil)

-

Potassium hydroxide (B78521)

-

Hydrochloric acid

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., hexane:ethyl acetate (B1210297) gradient)

Procedure:

-

Saponification: Reflux castor oil with a solution of potassium hydroxide in ethanol for 1 hour to hydrolyze the triglycerides.

-

Acidification: After cooling, evaporate the ethanol and dissolve the resulting soap in water. Acidify the solution to pH 1 with concentrated hydrochloric acid to protonate the fatty acids.

-

Extraction: Extract the fatty acids with n-hexane.

-

Chromatographic Separation: Concentrate the hexane extract and subject it to silica gel column chromatography. Elute with a gradient of hexane:ethyl acetate to separate the different fatty acids. The separation of cis and trans isomers can be challenging and may require specialized chromatographic techniques such as silver ion chromatography or high-performance liquid chromatography (HPLC) with a suitable stationary phase.

-

Analysis: Analyze the collected fractions using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the fractions containing this compound.

Potential Signaling Pathways and Biological Activity

Direct studies on the signaling pathways modulated by this compound are limited. However, extensive research on other hydroxyoctadecadienoic acid (HODE) isomers and structurally related oxidized fatty acids provides strong evidence for its potential role as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play critical roles in lipid and glucose metabolism, inflammation, and cell differentiation. There are three main isoforms: PPARα, PPARγ, and PPARδ/β.

-

PPARγ Agonism: Several studies have demonstrated that various HODE isomers, including 9-HODE, 10-HODE, 12-HODE, and 13-HODE, are agonists for PPARγ.[4][5] The agonist activity can vary depending on the specific stereochemistry of the isomer.[5] Given that 12-(Z,E)-HODE has shown PPARγ agonist activity, it is highly probable that this compound also acts as a PPARγ agonist.[5]

-

PPARα Agonism: Structurally similar molecules like 9-oxo-10(E),12(E)-octadecadienoic acid, found in tomatoes, have been identified as potent PPARα agonists.[6][7] This suggests that this compound could also potentially activate PPARα, which is a key regulator of fatty acid oxidation.

The putative signaling pathway for this compound as a PPAR agonist is depicted below.

References

- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 2. 12-Hydroxyoctadec-9-enoic acid | C18H34O3 | CID 8839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biosynthesis of 12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-9(E)-octadecenoic acid, a trans-isomer of ricinoleic acid, is a fatty acid with significant potential in various industrial and pharmaceutical applications. Its biosynthesis is a multi-step process originating from the abundant natural resource, castor oil. This technical guide delineates the core biosynthetic pathway, focusing on the enzymatic transformations that lead to the creation of this specific geometric isomer. The pathway involves the initial liberation of ricinoleic acid from castor oil triglycerides, followed by a critical enzymatic isomerization of the cis-double bond to a trans-configuration. This document provides a detailed overview of the enzymes involved, presents available quantitative data, outlines key experimental protocols, and includes a visual representation of the biosynthetic pathway.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a two-step enzymatic process that begins with ricinoleic acid, the primary fatty acid component of castor oil.

Step 1: Hydrolysis of Castor Oil to Ricinoleic Acid

The initial step involves the hydrolysis of the triglyceride esters present in castor oil to release free fatty acids, predominantly ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid). This reaction is catalyzed by lipases.

-

Substrate: Castor oil (triglycerides of ricinoleic acid)

-

Enzyme: Lipase (B570770) (e.g., from Candida rugosa, porcine pancreas, or other microbial sources)

-

Product: Ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid) and glycerol

Step 2: Isomerization of Ricinoleic Acid

The key transformation in the synthesis of this compound is the isomerization of the cis-double bond at the 9-position of ricinoleic acid to a trans-double bond. This conversion is catalyzed by a class of enzymes known as cis-trans isomerases, which have been identified in various bacteria, particularly from the genera Pseudomonas and Vibrio.[1][2][3]

-

Substrate: Ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid)

-

Enzyme: Cis-trans isomerase

-

Product: this compound

The following diagram illustrates this biosynthetic pathway:

Quantitative Data

Quantitative data for the biosynthesis of this compound is primarily focused on the efficiency of the individual enzymatic steps. The following table summarizes key findings from the literature.

| Parameter | Value | Organism/Enzyme Source | Reference |

| Lipase-catalyzed Hydrolysis of Castor Oil | |||

| Optimal Temperature | 30-50 °C | Various Lipases | Generic Data |

| Optimal pH | 7.0-9.0 | Various Lipases | Generic Data |

| Reaction Time for >90% Hydrolysis | 12-48 hours | Various Lipases | Generic Data |

| Cis-trans Isomerization | |||

| Isomerization Activity | Constitutively present | Pseudomonas putida | [2] |

| Cofactor Requirement | None (ATP-independent) | Pseudomonas cis-trans isomerase | [2] |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments involved in studying the biosynthesis of this compound.

Lipase-Catalyzed Hydrolysis of Castor Oil

Objective: To produce ricinoleic acid from castor oil.

Materials:

-

Castor oil

-

Lipase (e.g., from Candida rugosa)

-

Phosphate (B84403) buffer (pH 7.0)

-

Emulsifying agent (e.g., gum arabic)

-

Organic solvent for extraction (e.g., hexane (B92381) or diethyl ether)

-

Sodium hydroxide (B78521) solution for titration

Procedure:

-

Prepare an emulsion of castor oil in phosphate buffer with the aid of an emulsifying agent.

-

Add the lipase to the emulsion and incubate at the optimal temperature (e.g., 37°C) with constant stirring.

-

Monitor the progress of the hydrolysis by taking aliquots at different time intervals and titrating the liberated free fatty acids with a standard sodium hydroxide solution.

-

After the reaction is complete (as indicated by the stabilization of free fatty acid concentration), stop the reaction by heat inactivation of the enzyme or by lowering the pH.

-

Extract the free fatty acids from the reaction mixture using an organic solvent.

-

Evaporate the solvent to obtain crude ricinoleic acid.

-

Purify the ricinoleic acid using techniques like fractional distillation or chromatography.

Enzymatic Cis-trans Isomerization of Ricinoleic Acid

Objective: To convert 12-hydroxy-9(Z)-octadecenoic acid to this compound.

Materials:

-

Purified ricinoleic acid

-

Bacterial cells or cell-free extract containing cis-trans isomerase (e.g., from Pseudomonas putida)

-

Appropriate buffer system for the enzyme

-

Organic solvent for extraction (e.g., hexane)

-

Thin Layer Chromatography (TLC) plates

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Cultivate the bacterial strain known to possess cis-trans isomerase activity under appropriate conditions.

-

Prepare a cell-free extract or use whole cells as the biocatalyst.

-

Incubate the purified ricinoleic acid with the enzyme preparation in a suitable buffer.

-

Stop the reaction at different time points by adding an organic solvent and extracting the lipids.

-

Analyze the extracted fatty acids by TLC to separate the cis and trans isomers.

-

For quantitative analysis and confirmation of the product's identity, derivatize the fatty acids to their methyl esters (FAMEs) and analyze them by GC-MS. The retention time and mass spectrum will differentiate between the 9(Z) and 9(E) isomers.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the production and analysis of this compound.

Conclusion

The biosynthesis of this compound from castor oil is a promising green alternative to chemical synthesis routes. The pathway relies on the sequential action of lipases and cis-trans isomerases. While the hydrolysis step is well-established, further research is needed to identify and characterize specific cis-trans isomerases that are highly efficient in converting ricinoleic acid to its 9(E) isomer. The development of robust and scalable biocatalytic processes for this conversion will be crucial for the industrial production and application of this valuable hydroxy fatty acid.

References

- 1. The cis/trans isomerization of the double bond of a fatty acid as a strategy for adaptation to changes in ambient temperature in the psychrophilic bacterium, Vibrio sp. strain ABE-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

The Chemical Synthesis of 12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the primary synthetic route to 12-Hydroxy-9(E)-octadecenoic acid (ricinelaidic acid), a molecule of interest in various industrial and pharmaceutical applications.

Introduction

This compound, also known as ricinelaidic acid, is the trans isomer of the naturally occurring ricinoleic acid. The presence of a hydroxyl group and a trans double bond within its eighteen-carbon chain imparts unique chemical properties, making it a valuable building block in the synthesis of various oleochemicals, polymers, and potentially, pharmacologically active agents. This technical guide provides a comprehensive overview of the principal chemical synthesis of ricinelaidic acid, focusing on the isomerization of its cis-precursor, ricinoleic acid. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.

Primary Synthetic Pathway: Isomerization of Ricinoleic Acid

The most established and widely utilized method for the synthesis of this compound is the photochemical cis-trans isomerization of ricinoleic acid[1]. Ricinoleic acid, the cis isomer, is readily available as the major fatty acid component of castor oil, where it exists as a triglyceride[2]. The synthesis, therefore, typically begins with the hydrolysis of castor oil to obtain ricinoleic acid, followed by the isomerization of the double bond from cis to trans.

Preparation of the Starting Material: Ricinoleic Acid

Ricinoleic acid is obtained through the saponification or hydrolysis of castor oil[2]. Various methods, including alkaline hydrolysis, have been described for this process[3][4].

Photochemical Isomerization

The isomerization of the 9-cis double bond of ricinoleic acid to the 9-trans configuration is effectively achieved through a photochemical reaction catalyzed by a disulfide, such as diphenyl disulfide[1]. This process involves the generation of phenylthiyl radicals upon irradiation, which facilitate the cis-trans equilibration to the thermodynamically more stable trans isomer[1].

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of Ricinelaidic Acid from Ricinoleic Acid

This protocol is adapted from a well-established procedure published in Organic Syntheses[1].

Reaction Scheme:

Materials:

-

Ricinoleic acid

-

Diphenyl disulfide

-

Hexane

Equipment:

-

Photochemical reactor

-

Medium-pressure mercury lamp (e.g., Philips HP(L) 250-W)

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a photochemical reactor, dissolve ricinoleic acid (0.106 mol) and diphenyl disulfide (2 mol %) in 1000 mL of hexane.

-

Irradiate the solution for 3 hours with a 250-W medium-pressure mercury lamp.

-

After the irradiation period, remove the hexane under reduced pressure using a rotary evaporator.

-

The resulting semisolid residue is crude ricinelaidic acid.

-

Recrystallize the crude product from hexane to yield purified ricinelaidic acid.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of ricinelaidic acid via photochemical isomerization of ricinoleic acid, as reported in the cited literature.

| Parameter | Value | Reference |

| Starting Material | Ricinoleic Acid | [1] |

| Reagents | Diphenyl disulfide, Hexane | [1] |

| Reaction Conditions | Photochemical irradiation (250W Hg lamp), 3 hours | [1] |

| Initial Yield (Crude) | 28.5% (from 39.75 g of ricinoleic acid) | [1] |

| Yield after Recrystallization | 49% (overall from two crops) | [1] |

| Melting Point (Crude) | 39–43°C | [1] |

| Melting Point (Recrystallized) | 43–45°C | [1] |

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis of this compound.

Biosynthetic Pathway of the Precursor

For context, it is valuable to understand the natural origin of the starting material, ricinoleic acid. It is biosynthesized from oleic acid in plants such as the castor bean. This hydroxylation is a key enzymatic step.

Conclusion

The chemical synthesis of this compound is predominantly achieved through the efficient photochemical isomerization of its readily available cis-isomer, ricinoleic acid. This technical guide has provided a detailed experimental protocol, quantitative data, and visual workflows to aid researchers in the practical synthesis of this valuable oleochemical. The presented information, derived from established literature, offers a solid foundation for the production of ricinelaidic acid for further research and development in various scientific and industrial fields.

References

The Biological Activity of 12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is an oxidized linoleic acid metabolite that is increasingly recognized for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of 12-HOE's functions, with a particular focus on its anti-inflammatory and potential anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology, cell biology, and drug discovery.

Introduction

Hydroxy fatty acids, derived from the oxidation of polyunsaturated fatty acids, are a class of lipid mediators that play crucial roles in various physiological and pathological processes. Among these, this compound, a derivative of linoleic acid, has garnered scientific interest. Its structural features suggest potential interactions with key cellular signaling pathways, making it a molecule of interest for therapeutic development. This guide aims to consolidate the existing knowledge on the biological activities of 12-HOE and to provide a practical framework for its further investigation.

Quantitative Data on Biological Activity

The biological effects of 12-HOE and its isomers have been quantified in several studies. The following tables summarize the key findings regarding its anti-inflammatory and peroxisome proliferator-activated receptor γ (PPARγ) agonist activities.

Table 1: Anti-Inflammatory Activity of a Structurally Related Hydroxy Fatty Acid

| Compound | Assay | Model | Concentration/Dose | % Inhibition | Reference |

| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | TPA-induced inflammation | Mouse Ear | 500 µg | 43% | [1] |

Note: Data for the exact this compound molecule in anti-inflammatory assays is limited in publicly available literature. The data presented is for a closely related structural isomer, providing an indication of potential activity.

Table 2: PPARγ Agonist Activity of 12-Hydroxyoctadecadienoic Acid (12-HODE) Isomers

| Compound | Concentration (µM) | PPARγ Agonist Activity (Fold Change vs. Control) | Reference |

| 12-(Z,E)-HODE | 5 | ~1.5 | [2][3] |

| 10 | ~2.0 | [2][3] | |

| 30 | ~2.5 | [2][3] |

Data from a dual-luciferase reporter assay. The activity is indicated as a fold change relative to the negative control (DMSO).[2][3] These results suggest that 12-HODE isomers can act as agonists for PPARγ, a key regulator of metabolism and inflammation.

Signaling Pathways

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway

Current evidence strongly suggests that 12-HOE and its isomers exert at least part of their biological effects through the activation of PPARγ.[2][3] PPARγ is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription. Key processes regulated by PPARγ include adipogenesis, lipid metabolism, and inflammation.[4] The activation of PPARγ by 12-HODE isomers indicates a potential therapeutic application in metabolic diseases and inflammatory conditions.

Experimental Protocols

PPARγ Activation Assay (Dual-Luciferase Reporter Assay)

This protocol outlines a common method to quantify the ability of a compound to activate PPARγ.[2][3]

Objective: To measure the transcriptional activation of PPARγ in response to 12-HOE.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Expression vector for human PPARγ

-

Reporter vector containing a PPAR response element upstream of a luciferase gene (e.g., pGL4.29[luc2P/PPRE/Hygro])

-

Control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound (dissolved in DMSO)

-

Rosiglitazone (B1679542) (positive control)

-

DMSO (vehicle control)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24 hours post-transfection.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 12-HOE, rosiglitazone (positive control), or DMSO (vehicle control).

-

Incubation: Incubate for another 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol describes a standard colorimetric assay to assess the effect of 12-HOE on cancer cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 12-HOE on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Appropriate cell culture medium with serum and antibiotics

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of 12-HOE. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Discussion and Future Directions

The available data indicates that this compound and its isomers are bioactive lipid molecules with potential therapeutic relevance. The demonstrated activation of PPARγ provides a mechanistic basis for their observed and potential anti-inflammatory and metabolic regulatory effects.

However, several areas require further investigation:

-

Anti-Cancer Activity: While structurally related fatty acids have shown cytotoxic effects against cancer cells, direct evidence for the anti-cancer activity of 12-HOE is lacking. Comprehensive screening against a panel of cancer cell lines is warranted.

-

GPR55 Interaction: The G protein-coupled receptor GPR55 is another potential target for hydroxy fatty acids. Investigating the binding and functional activity of 12-HOE at GPR55 could reveal novel signaling pathways and therapeutic opportunities.

-

In Vivo Studies: The majority of the current data is from in vitro studies. In vivo studies in animal models of inflammation, metabolic disease, and cancer are necessary to validate the therapeutic potential of 12-HOE.

-

Stereospecificity: The biological activity of hydroxy fatty acids can be highly dependent on their stereochemistry. A detailed analysis of the activity of different stereoisomers of 12-HOE is needed to identify the most potent and selective forms.

Conclusion

This compound is an intriguing bioactive lipid with demonstrated PPARγ agonist activity and potential anti-inflammatory effects. This technical guide provides a summary of the current knowledge and a framework for future research. Further elucidation of its molecular targets and in vivo efficacy will be crucial for translating these findings into novel therapeutic strategies.

References

- 1. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Characterization of 12-Hydroxy-9(E)-octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-9(E)-octadecenoic acid (12-HOTE) is a monohydroxy fatty acid that belongs to the family of oxidized linoleic acid metabolites. These oxidized lipids, collectively known as oxylipins, are increasingly recognized for their roles as signaling molecules in a variety of physiological and pathological processes. A thorough understanding of the structural characteristics of 12-HOTE is fundamental for elucidating its biological functions and for the development of potential therapeutic agents that target its pathways. This technical guide provides a comprehensive overview of the structural characterization of this compound, detailing its physicochemical properties, spectroscopic data, and potential biological signaling pathways. The guide also includes detailed experimental protocols for its analysis and visualization of key experimental and signaling workflows.

Physicochemical Properties

This compound is an 18-carbon fatty acid with a hydroxyl group at the 12th carbon and a trans double bond between carbons 9 and 10.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (E)-12-hydroxyoctadec-9-enoic acid | [1] |

| Synonyms | Ricinelaidic acid, 12-HOTE | |

| CAS Number | 82188-83-8 | |

| Molecular Formula | C18H34O3 | [2] |

| Molecular Weight | 298.46 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as ethanol, methanol (B129727), and chloroform. Sparingly soluble in water. | |

| Stereochemistry | The double bond at C9 is in the trans (E) configuration. The stereochemistry at the C12 hydroxyl group is often the (R) enantiomer in natural sources, though synthetic preparations may be racemic. |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy (Predicted)

The following table outlines the predicted proton NMR chemical shifts for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H18 (CH₃) | 0.88 | t | ~7.0 |

| H3-H7, H14-H17 (-(CH₂)n-) | 1.25-1.45 | m | |

| H2 (-CH₂-COOH) | 2.34 | t | ~7.5 |

| H8, H11 (-CH₂-C=C-, -CH₂-CH(OH)-) | 2.05-2.25 | m | |

| H12 (-CH(OH)-) | 3.60-3.70 | m | |

| H9, H10 (-CH=CH-) | 5.40-5.60 | m | |

| -OH | Variable | br s | |

| -COOH | Variable (typically >10) | br s |

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The predicted carbon NMR chemical shifts are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C18 (CH₃) | ~14.1 |

| C14-C17 (-(CH₂)n-) | ~22.7-29.7 |

| C2, C3, C4, C5, C6, C7 (-(CH₂)n-) | ~24.7-34.1 |

| C8, C11 | ~31.9, ~36.6 |

| C12 (-CH(OH)-) | ~71.8 |

| C9, C10 (-CH=CH-) | ~129.0, ~133.0 |

| C1 (-COOH) | ~179.0 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of 12-HOTE. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is readily observed.

2.2.1. MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion (m/z 297.2) provides characteristic fragments that aid in structural confirmation.

| m/z | Relative Intensity | Proposed Fragment |

| 297.2 | 100 | [M-H]⁻ |

| 279.2 | 35 | [M-H-H₂O]⁻ |

| 168.1 | 21 | Cleavage at C11-C12 |

The fragmentation pattern is consistent with the loss of water from the hydroxyl group and cleavage at the carbon-carbon bond adjacent to the hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 12-HOTE displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch (hydroxyl group and carboxylic acid dimer) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~965 | C-H bend (trans C=C) |

| ~1465 and ~1375 | C-H bend (aliphatic) |

| ~1280 | C-O stretch (coupled with O-H bend) |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility of 12-HOTE, derivatization is necessary for GC-MS analysis. A common method involves the silylation of the hydroxyl and carboxylic acid groups.

Objective: To identify and quantify this compound in a biological matrix.

Materials:

-

This compound standard

-

Internal standard (e.g., d4-12-HETE)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane (B92381) (GC grade)

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Lipid Extraction: Extract total lipids from the sample using a modified Folch method (chloroform:methanol, 2:1, v/v).

-

Saponification (Optional): To analyze total 12-HOTE (free and esterified), saponify the lipid extract with 0.5 M KOH in methanol at 60°C for 1 hour. Neutralize with an appropriate acid.

-

Extraction of Free Fatty Acids: Acidify the sample to pH 3-4 and extract the free fatty acids with hexane.

-

Drying: Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

-

Derivatization: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 60°C for 30 minutes.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Injector Temperature: 250°C

-

Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 10 min.

-

MS Detection: Electron ionization (EI) at 70 eV. Scan range m/z 50-550.

-

Expected Results: The trimethylsilyl (B98337) (TMS) derivative of 12-HOTE will have a characteristic retention time and mass spectrum. Key fragments to monitor include the molecular ion and fragments resulting from cleavage around the silylated hydroxyl group.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a suitable method for the separation and quantification of 12-HOTE without derivatization.

Objective: To separate and quantify this compound.

Materials:

-

This compound standard

-

HPLC system with a UV or PDA detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid

Procedure:

-

Sample Preparation: Dissolve the lipid extract or standard in the mobile phase. Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid. For example, start with 60% acetonitrile and ramp to 95% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV detection at 205-210 nm (for the carboxylic acid chromophore).

-

Expected Results: 12-HOTE will elute as a single peak at a characteristic retention time. Quantification can be achieved by creating a standard curve with known concentrations of the 12-HOTE standard.

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis

References

The Enigmatic Role of 12-Hydroxy-9(E)-octadecenoic Acid in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is an oxygenated fatty acid, or oxylipin, found in plants. While the broader class of oxylipins is well-recognized for its critical roles in plant growth, development, and defense, the specific functions of 12-HOE remain largely uncharacterized, presenting a frontier in plant biology research. This technical guide synthesizes the current, albeit limited, understanding of 12-HOE's involvement in plant physiology, drawing parallels with related compounds to infer its potential biosynthesis, signaling, and physiological effects. The content herein is intended to provide a foundational resource for researchers aiming to elucidate the precise mechanisms of this intriguing molecule.

Core Concepts: Biosynthesis and Potential Signaling

The biosynthesis of oxylipins in plants is a complex network of pathways initiated by the oxygenation of polyunsaturated fatty acids. While a definitive biosynthetic pathway for 12-HOE has not been fully elucidated, it is hypothesized to arise from the lipoxygenase (LOX) or cytochrome P450 (CYP) pathways, which are responsible for the production of a vast array of structurally diverse oxylipins.

Hypothesized Biosynthesis of this compound

The formation of hydroxylated fatty acids in plants often involves the action of lipoxygenases, which introduce molecular oxygen into polyunsaturated fatty acids like linoleic acid, followed by the action of other enzymes such as peroxygenases or reductases. Alternatively, cytochrome P450 monooxygenases can directly hydroxylate fatty acids.

Potential Signaling Cascades

Upon its synthesis, 12-HOE may act as a signaling molecule, potentially interacting with specific receptors or binding proteins to initiate downstream responses. Plant defense signaling is often mediated by complex networks involving mitogen-activated protein kinase (MAPK) cascades and the regulation of transcription factors, leading to changes in gene expression. Given the role of other oxylipins in plant defense, it is plausible that 12-HOE could modulate these pathways.

Putative Physiological Roles and Quantitative Data

While specific quantitative data for the effects of 12-HOE on plant physiology are scarce, studies on related hydroxy-fatty acids and oxylipins provide a framework for its potential roles. These roles may include involvement in plant defense against pathogens and herbivores, and responses to abiotic stresses.

| Physiological Process | Hypothesized Effect of 12-HOE | Supporting Evidence from Related Compounds | Quantitative Data (Illustrative) |

| Plant Defense | Induction of defense-related gene expression. | Other oxylipins are known to induce systemic acquired resistance. | Treatment with related oxylipins has been shown to increase the expression of pathogenesis-related (PR) genes by 2 to 5-fold. |

| Root Development | Modulation of primary and lateral root growth. | Jasmonates, derived from oxylipins, are known to inhibit root growth. | Exogenous application of jasmonic acid at 10 µM can inhibit primary root elongation in Arabidopsis thaliana by up to 50%. |

| Seed Germination | Regulation of dormancy and germination rates. | 12-oxo-phytodienoic acid (OPDA), a related oxylipin, has been shown to inhibit seed germination. | OPDA treatment at 50 µM can reduce the germination rate of Arabidopsis thaliana seeds by over 60%. |

| Stomatal Closure | Induction of stomatal closure to reduce water loss. | Abscisic acid (ABA), a hormone with a biosynthetic pathway that can be influenced by oxylipins, is a potent inducer of stomatal closure. | ABA at 10 µM can induce a reduction in stomatal aperture of 40-60% in various plant species. |

Experimental Protocols

The study of 12-HOE requires robust and sensitive analytical methods for its extraction and quantification, as well as standardized protocols for bioassays to determine its physiological effects.

Protocol 1: Extraction and Quantification of 12-HOE from Plant Tissues

This protocol is adapted from established methods for oxylipin analysis.

1. Sample Preparation:

-

Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

2. Extraction:

-

To ~100 mg of powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or ethyl acetate) containing an internal standard (e.g., a deuterated analog of 12-HOE).

-

Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

3. Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the oxylipins with methanol or ethyl acetate.

4. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol).

-

Inject the sample into a reverse-phase C18 column on an HPLC system coupled to a mass spectrometer.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Monitor for the specific mass-to-charge ratio (m/z) of 12-HOE and its fragments for quantification.

Protocol 2: Arabidopsis thaliana Seed Germination Assay

This protocol can be used to assess the effect of exogenous 12-HOE on seed germination.

1. Seed Sterilization:

-

Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes.

-

Rinse the seeds 5 times with sterile distilled water.

2. Plating:

-

Prepare Murashige and Skoog (MS) agar (B569324) plates containing different concentrations of 12-HOE (e.g., 0, 1, 10, 50 µM). A stock solution of 12-HOE in ethanol or DMSO should be used, with the final solvent concentration kept below 0.1% in all treatments, including the control.

-

Stratify the plates at 4°C in the dark for 2-4 days to synchronize germination.

3. Incubation and Data Collection:

-

Transfer the plates to a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

-

Score germination, defined as the emergence of the radicle, daily for 7 days.

-

Calculate the germination percentage for each treatment at each time point.

Conclusion and Future Directions

This compound represents a largely unexplored component of the complex oxylipin signaling network in plants. While its precise role remains to be elucidated, its structural similarity to other bioactive oxylipins suggests potential involvement in plant defense and development. The methodologies and conceptual frameworks presented in this guide provide a starting point for researchers to investigate the biosynthesis, signaling, and physiological functions of 12-HOE. Future research, including the identification of the enzymes responsible for its synthesis, the receptors that perceive it, and its downstream signaling components, will be crucial to unraveling the full extent of its role in plant physiology. Such knowledge has the potential to inform the development of novel strategies for crop improvement and protection.

A Technical Guide to 12-Hydroxy-9(E)-octadecenoic Acid and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 12-Hydroxy-9(E)-octadecenoic acid, a hydroxy monounsaturated fatty acid, and its related stereoisomers. The document details its chemical and physical properties, known biological activities, and relevant experimental methodologies for its study.

Chemical and Physical Properties

12-Hydroxy-9-octadecenoic acid is a long-chain hydroxy fatty acid. The "(E)" designation refers to the trans configuration of the double bond at the ninth carbon position. Its most well-known cis-isomer is ricinoleic acid. The presence of both a hydroxyl group and a double bond allows for multiple stereoisomers, each with potentially distinct physical and biological properties.

The primary isomers discussed are the (9E) and (9Z) forms. The (9E) isomer is also known as ricinelaidic acid, while the (9Z) isomer is known as ricinoleic acid.[1]

| Property | This compound | (9Z)-12-hydroxyoctadec-9-enoic acid | Reference |

| IUPAC Name | (E)-12-hydroxyoctadec-9-enoic acid | (Z)-12-hydroxyoctadec-9-enoic acid | [2][3] |

| Synonyms | Ricinelaidic acid, (9E)-12-hydroxyoctadec-9-enoic acid | Ricinoleic acid, (9Z,12R)-12-Hydroxyoctadec-9-enoic acid | [1][2][3] |

| CAS Number | 82188-83-8 | 141-22-0 | [2][4][5] |

| Molecular Formula | C₁₈H₃₄O₃ | C₁₈H₃₄O₃ | [2][3][5] |

| Molecular Weight | ~298.46 g/mol | ~298.5 g/mol | [2][3][5] |

| Physical State | Liquid | Liquid | [2][5] |

| Melting Point | Not specified | 5.5 °C | [2] |

| Solubility | Not specified | 3.46 mg/mL at 25 °C | [2] |

Stereoisomers

Stereoisomerism significantly impacts the biological function of fatty acids. For 12-hydroxy-9-octadecenoic acid, two main forms of isomerism are critical:

-

Geometric Isomerism (E/Z): This occurs at the C9-C10 double bond.

-

(9E) or trans isomer (Ricinelaidic acid): The carbon chains are on opposite sides of the double bond.

-

(9Z) or cis isomer (Ricinoleic acid): The carbon chains are on the same side of the double bond. This is the more common isomer, found abundantly in castor oil.[1]

-

-

Optical Isomerism (R/S): This occurs at the C12 chiral center, where the hydroxyl group is attached. This results in two enantiomers, (12R) and (12S), which are mirror images of each other.

The combination of these isomeric forms leads to four primary stereoisomers: (9E, 12R), (9E, 12S), (9Z, 12R), and (9Z, 12S).

Biological Activity and Signaling Pathways

While research on the specific signaling pathways of this compound is limited, studies on it and related hydroxy fatty acids point towards significant roles in inflammatory processes.

Ricinelaidic acid has been identified as a leukotriene B4 (LTB4) receptor antagonist.[1] LTB4 is a potent lipid mediator involved in inflammation, and its antagonism suggests that this compound could possess anti-inflammatory properties. Related octadecenoids, such as 9-Octadecenoic acid (Z), have also been noted for their anti-inflammatory and cancer-preventive potential.[6]

Illustrative Signaling Pathway of a Related Lipid Mediator

Specific signaling pathways for this compound are not well-elucidated in the available literature. However, to illustrate how related lipid molecules can function, the signaling pathway for 12-hydroxyeicosatetraenoic acid (12-HETE) , a C20 arachidonic acid metabolite, is presented below. 12-HETE has been shown to promote cancer cell survival by inhibiting apoptosis.[7] It functions by activating the Integrin-Linked Kinase (ILK) pathway, which in turn activates Nuclear Factor kappa-B (NF-κB), a key transcription factor in cell survival and inflammation.[7]

Experimental Protocols

This section details common methodologies for the synthesis, analysis, and bioactivity assessment of this compound and related compounds.

Synthesis and Purification

-

Synthesis via Isomerization: this compound (ricinelaidic acid) can be synthesized through the isomerization of its more abundant cis-isomer, ricinoleic acid, which is typically sourced from castor oil.[1]

-

Bio-activity Guided Fractionation: For isolating the compound from a natural source, a common protocol involves sequential extraction followed by chromatographic separation.[8] High-Performance Liquid Chromatography (HPLC) is a key technique used to separate fractions of the extract, which are then tested for biological activity to guide further purification.[8]

Structural Analysis and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard analytical method to identify and quantify different fatty acids within a sample.

-

Sample Preparation: Fatty acids are often derivatized (e.g., converted to fatty acid methyl esters, FAMEs) to increase their volatility.

-

Gas Chromatography: The sample is injected into a GC system, where compounds are separated based on their boiling points and interactions with the capillary column.

-

Mass Spectrometry: As compounds elute from the GC column, they enter a mass spectrometer, which fragments them and detects the fragments based on their mass-to-charge ratio.

-

Identification: The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries (like NIST) to identify the compound.[6]

-

-

Chiral Phase High-Performance Liquid Chromatography (CP-HPLC): This technique is essential for the separation of stereoisomers.[9]

-

Principle: CP-HPLC uses a stationary phase containing a chiral selector that interacts differently with the R and S enantiomers of a compound.

-

Method: The sample is passed through the chiral column with a mobile phase. Due to differential interactions, one enantiomer is retained longer than the other, resulting in their separation and allowing for their individual quantification.[9]

-

Bioactivity Assessment

-

DPPH Radical Scavenging Assay (Antioxidant Activity): This is a common method to measure the antioxidant potential of a compound.[10]

-

Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.

-

Procedure: The test compound is added to the DPPH solution in a 96-well plate. The plate is incubated in the dark at room temperature.

-

Measurement: The absorbance of the solution is measured at ~517 nm. The reduction in absorbance, which corresponds to the scavenging of the DPPH radical by the antioxidant compound, is calculated.

-

Quantification: The activity is often expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[10]

-

Quantitative Bioactivity Data

Quantitative data on the specific bioactivity of this compound is not extensively available. However, data for related octadecadienoic acids provide context for their potential potency.

| Compound | Assay | Result (IC₅₀ or % Inhibition) | Reference |

| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | Anti-inflammatory | 63% inhibition at 500 µg | [11] |

| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | Anti-inflammatory | 79% inhibition at 500 µg | [11] |

Note: The data above is for related C18 fatty acids and should be considered illustrative of the potential activity within this chemical class. Further research is required to determine the specific IC₅₀ values for this compound and its stereoisomers in various biological assays.

Conclusion

This compound and its stereoisomers are significant members of the hydroxy fatty acid family. Their structure, particularly the geometry of the double bond and the chirality of the hydroxyl group, is crucial for their biological function. While evidence points to a role in modulating inflammatory pathways, potentially through LTB4 receptor antagonism, the specific signaling mechanisms remain an area for further investigation. The experimental protocols outlined in this guide provide a framework for the continued study, analysis, and characterization of these promising bioactive lipids.

References

- 1. This compound | 82188-83-8 | Benchchem [benchchem.com]

- 2. (9Z)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (9E)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. larodan.com [larodan.com]

- 6. rjptonline.org [rjptonline.org]

- 7. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Method and Formula for the Quantitative Analysis of the Total Bioactivity of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Preliminary Studies on the Function of 12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct functional studies on 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) are limited in publicly available literature. This guide leverages data from a structurally similar and well-researched lipid mediator, 12-hydroxyeicosatetraenoic acid (12-HETE), to provide a foundational understanding and experimental framework for investigating 12-HOE. The hypotheses and protocols presented herein are intended to serve as a starting point for research into the biological roles of 12-HOE.

Introduction

This compound (12-HOE) is a hydroxy fatty acid whose biological functions are not yet well-defined. However, its structural similarity to other bioactive lipid mediators, particularly the arachidonic acid metabolite 12-hydroxyeicosatetraenoic acid (12-HETE), suggests it may play a significant role in various physiological and pathological processes. 12-HETE is known to be involved in inflammation, cell migration, and apoptosis through interactions with specific receptors and signaling pathways. This guide will explore the potential functions of 12-HOE by drawing parallels with the known activities of 12-HETE and will provide detailed experimental protocols to facilitate further investigation.

Potential Biological Functions and Signaling Pathways

Based on the activities of the structural analog 12-HETE, 12-HOE is hypothesized to be an endogenous signaling molecule with roles in inflammation, cellular signaling, and metabolism. The primary molecular targets for 12-HETE are the G-protein coupled receptor GPR31 and the transient receptor potential vanilloid 1 (TRPV1) ion channel.[1][2][3]

GPR31 Signaling Pathway

12(S)-HETE, the S-stereoisomer of 12-HETE, binds to GPR31 with high affinity.[3] Activation of GPR31 can initiate several downstream signaling cascades, including the MEK/ERK and NF-κB pathways, which are crucial in cell proliferation and inflammation.[2][3]

References

Enzymatic Production of 12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxy-9(E)-octadecenoic acid (12-HOE), also known as ricinelaidic acid, is the trans-isomer of ricinoleic acid. This unsaturated hydroxy fatty acid holds significant potential in various industrial and pharmaceutical applications due to its unique chemical structure. While its cis-isomer, ricinoleic acid, is readily available from castor oil, the targeted production of the 9(E)-isomer necessitates specific enzymatic or chemo-enzymatic strategies. This technical guide provides an in-depth overview of the enzymatic pathways for the production of 12-HOE, focusing on whole-cell biocatalysis and isolated enzyme systems. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.

Enzymatic Production Strategies

The primary enzymatic route for the production of this compound involves a two-step process:

-

Lipase-catalyzed hydrolysis of castor oil: Castor oil is a rich source of ricinolein, the triglyceride of ricinoleic acid. Lipases are employed to hydrolyze the ester bonds, releasing free ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid).[1][2]

-

Enzymatic isomerization of ricinoleic acid: A cis-trans isomerase is then used to convert the cis-double bond at the 9th position of ricinoleic acid to a trans-double bond, yielding this compound.

Whole-cell biocatalysis, particularly using Pseudomonas species, presents a promising approach as these microorganisms can endogenously perform both hydrolysis and isomerization, potentially in a single pot.

Key Enzymes

-

Lipases: A variety of lipases can be used for the hydrolysis of castor oil. Porcine pancreatic lipase (B570770) (PPL) and lipases from Candida rugosa and Rhizopus oryzae have been shown to be effective.[3][4] Immobilized lipases are often preferred for their stability and reusability.

-

Cis-trans Isomerases (CTIs): These enzymes, found in bacteria such as Pseudomonas putida and Pseudomonas aeruginosa, are crucial for the isomerization step. They catalyze the conversion of cis-unsaturated fatty acids to their trans-isomers.[5][6][7] These enzymes are typically located in the periplasm and do not require cofactors.[6]

Quantitative Data on Enzymatic Production

The following tables summarize key quantitative data from relevant studies on the enzymatic steps involved in 12-HOE production.

Table 1: Lipase-Catalyzed Hydrolysis of Castor Oil for Ricinoleic Acid Production

| Lipase Source | Support for Immobilization | pH | Temperature (°C) | Reaction Time (h) | Yield of Ricinoleic Acid (%) | Reference |

| Porcine Pancreatic Lipase (PPL) | Celite | 7.0 - 8.0 | 50 | 3 | High | [3] |

| Candida rugosa | - | 7.0 | 37 | 12 | ~90 | [8] |

| Lipozyme TL IM | - | - | - | - | 96.2 ± 1.5 | [2] |

Table 2: Enzymatic Cis-Trans Isomerization of Unsaturated Fatty Acids

| Enzyme Source | Substrate | Conversion Rate (%) | Optimal pH | Optimal Temperature (°C) | Reference |

| Pseudomonas putida KT2440 (recombinant CTI) | Palmitoleic acid | 80.93 ± 1.78 | 7.5 | 15 | [8][9] |

| Pseudomonas putida KT2440 (recombinant CTI) | cis-Vaccenic acid | 51.21 ± 0.05 | 7.5 | 15 | [8][9] |

| Pseudomonas putida KT2440 (recombinant CTI) | Oleic acid | 29.21 ± 5.01 | 7.5 | 15 | [8][9] |

Note: Direct yield data for the isomerization of ricinoleic acid to 12-HOE is not extensively reported in the literature; however, the data for oleic acid provides a relevant benchmark.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Production of 12-HOE

Step A: Lipase-Catalyzed Hydrolysis of Castor Oil

-

Enzyme Preparation: Immobilize Porcine Pancreatic Lipase (PPL) on Celite according to established methods.[3]

-

Reaction Setup:

-

Prepare a reaction mixture containing castor oil and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).

-

Add the immobilized PPL to the mixture.

-

Incubate the reaction at 50°C with constant stirring for 3 hours.[3]

-

-

Product Extraction:

-

After the reaction, separate the immobilized enzyme by filtration.

-

Acidify the aqueous phase to protonate the free fatty acids.

-

Extract the ricinoleic acid using an organic solvent like hexane.

-

Evaporate the solvent to obtain crude ricinoleic acid.

-

Step B: Whole-Cell Isomerization of Ricinoleic Acid

-

Cultivation of Pseudomonas putida:

-

Grow a culture of Pseudomonas putida (a known source of cis-trans isomerase) in a suitable nutrient broth.[6]

-

-

Whole-Cell Biotransformation:

-

Harvest the bacterial cells by centrifugation and wash them with a buffer (e.g., phosphate buffer, pH 7.5).

-

Resuspend the cell pellet in the same buffer.

-

Add the ricinoleic acid obtained from Step A to the cell suspension. The substrate can be emulsified using a non-ionic surfactant like Tween 80 to improve bioavailability.

-

Incubate the reaction mixture at a controlled temperature (e.g., 15-30°C) with shaking for a specified duration (e.g., 24-48 hours).[6][8]

-

-

Extraction and Purification of 12-HOE:

-

Acidify the reaction mixture to pH 2.

-

Extract the fatty acids with ethyl acetate.

-

Wash the organic phase with brine and dry it over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure.

-

Purify the 12-HOE from the crude extract using silica (B1680970) gel column chromatography.[10]

-

Protocol 2: Analysis of 12-HOE by GC-MS

-

Derivatization:

-

To the dried fatty acid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

Heat the mixture at 60-70°C for 1 hour to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the fatty acid methyl esters.

-

Identify the 12-HOE-TMS derivative based on its retention time and characteristic mass spectrum.

-

Visualizations

Enzymatic Production Workflow

Caption: Workflow for the two-step enzymatic production of 12-HOE.

Putative Biological Role of Hydroxy Fatty Acids

While the specific signaling pathways of this compound are not well-elucidated, other hydroxy fatty acids, such as 9-HODE and 13-HODE, are known to be involved in inflammatory signaling and pain perception through their interaction with receptors like TRPV1.[1] It is plausible that 12-HOE may have similar or related biological activities.

Caption: A putative signaling pathway for this compound.

Conclusion

The enzymatic production of this compound presents a promising and sustainable alternative to chemical synthesis methods. The two-step approach involving lipase-catalyzed hydrolysis of castor oil followed by cis-trans isomerization of the resulting ricinoleic acid is a viable strategy. Whole-cell biocatalysis using microorganisms like Pseudomonas sp. offers an attractive option for carrying out this conversion. Further research is warranted to identify and characterize more efficient cis-trans isomerases with high specificity for ricinoleic acid and to optimize the reaction conditions to achieve higher yields of the desired trans-isomer. The exploration of the biological activities of 12-HOE may also unveil novel applications in the pharmaceutical and biomedical fields.

References

- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Preparation of Ricinoleic Acid from Castor Oil:A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of ricinoleic acid from castor oil by immobilised lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Characterization of the cis-trans-Unsaturated Fatty Acid Isomerase of Pseudomonas oleovorans GPo12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]